2-(Trifluoromethylthio)-4'-(trifluoromethyl)acetophenone, 85%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

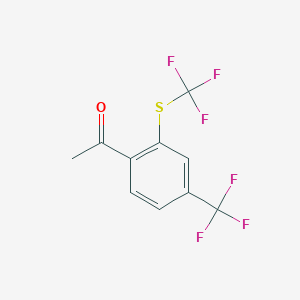

2-(Trifluoromethylthio)-4'-(trifluoromethyl)acetophenone, 85% (TFMTA) is a compound with a trifluoromethylthio group attached to a 4'-(trifluoromethyl)acetophenone moiety. It is a colorless solid that is soluble in organic solvents such as acetone, ethanol, and methanol, and is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. TFMTA is an important building block for the synthesis of various organic compounds, and is widely used in laboratory experiments.

Scientific Research Applications

2-(Trifluoromethylthio)-4'-(trifluoromethyl)acetophenone, 85% has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has been used as a starting material in the synthesis of a variety of compounds, including an anti-inflammatory agent, a fungicide, an anti-cancer agent, and a herbicide. It has also been used in the synthesis of several other compounds, including a novel anti-inflammatory agent, a novel antifungal agent, and a novel anti-cancer agent.

Mechanism of Action

2-(Trifluoromethylthio)-4'-(trifluoromethyl)acetophenone, 85% acts as a trifluoromethylating agent, which means it can transfer a trifluoromethyl group from one molecule to another. This process is known as trifluoromethylation, and it is used to modify the structure of a molecule in order to produce a new compound with desired properties. The trifluoromethyl group is transferred from the 2-(Trifluoromethylthio)-4'-(trifluoromethyl)acetophenone, 85% to the target molecule, and this process can be used to modify the structure of a molecule in order to produce a new compound with desired properties.

Biochemical and Physiological Effects

2-(Trifluoromethylthio)-4'-(trifluoromethyl)acetophenone, 85% has been found to have a number of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the growth of several species of bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. It has also been found to inhibit the growth of several species of fungi, including Candida albicans and Aspergillus niger. In addition, it has been shown to inhibit the growth of several species of viruses, including influenza A virus and herpes simplex virus.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-(Trifluoromethylthio)-4'-(trifluoromethyl)acetophenone, 85% in laboratory experiments is its ability to transfer a trifluoromethyl group from one molecule to another. This process can be used to modify the structure of a molecule in order to produce a new compound with desired properties. Additionally, 2-(Trifluoromethylthio)-4'-(trifluoromethyl)acetophenone, 85% is relatively easy to obtain and is relatively inexpensive.

The main limitation of 2-(Trifluoromethylthio)-4'-(trifluoromethyl)acetophenone, 85% is that it is a relatively reactive compound and can be difficult to handle in the laboratory. Additionally, it can be toxic if inhaled or ingested, and should be handled with caution.

Future Directions

Future research on 2-(Trifluoromethylthio)-4'-(trifluoromethyl)acetophenone, 85% could focus on further exploring its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, further research could be done to explore the potential biochemical and physiological effects of 2-(Trifluoromethylthio)-4'-(trifluoromethyl)acetophenone, 85%, as well as its potential toxicity. Finally, further research could be done to explore the potential uses of 2-(Trifluoromethylthio)-4'-(trifluoromethyl)acetophenone, 85% in other fields, such as in the synthesis of materials for use in electronics and other industries.

Synthesis Methods

2-(Trifluoromethylthio)-4'-(trifluoromethyl)acetophenone, 85% is synthesized by a two-step process. The first step involves the reaction of trifluoromethylthiol with 4-trifluoromethylbenzaldehyde in the presence of a base, such as sodium hydroxide, to form the desired product. The second step involves the addition of aqueous sodium hydroxide to the reaction mixture to form the desired compound. The reaction is carried out in a polar solvent, such as acetone, and the product is isolated by filtration.

properties

IUPAC Name |

1-[4-(trifluoromethyl)-2-(trifluoromethylsulfanyl)phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F6OS/c1-5(17)7-3-2-6(9(11,12)13)4-8(7)18-10(14,15)16/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHWOSFQCCVQAQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)C(F)(F)F)SC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[Palladacycle Gen. 4], 98%](/img/structure/B6301835.png)

![Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis[3,5-bis(trifluoromethyl)phenyl]borate dihydrate SKJ-1](/img/structure/B6301846.png)

![tert-Butyl 2-[3-chloro-4-(trifluoromethyl)phenyl]phenyl carbamate](/img/structure/B6301862.png)

![Bis[4-(difluoromethyl)phenyl]disulfide](/img/structure/B6301882.png)

![5,5'-Thiobis-[3-(trifluoromethyl)-1,2,4-thiadiazole]](/img/structure/B6301920.png)

![Diethyl [bis-(O-diphenylphosphate)ethyl]aminomethylphosphonate](/img/structure/B6301936.png)